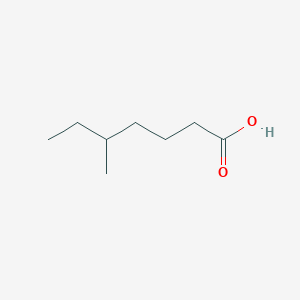

5-Methylheptanoic acid

概要

説明

5-Methylheptanoic acid is a medium-chain fatty acid with the molecular formula C8H16O2 and a molecular weight of 144.2114 . It is characterized by a methyl group attached to the fifth carbon of the heptanoic acid chain. This compound is known for its hydrophobic nature and is practically insoluble in water .

準備方法

Synthetic Routes and Reaction Conditions

5-Methylheptanoic acid can be synthesized through various methods. One common approach involves the oxidation of 5-methylheptanol using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method includes the hydrolysis of 5-methylheptanoyl chloride in the presence of water and a base like sodium hydroxide .

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic hydrogenation of this compound esters. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature .

化学反応の分析

Types of Reactions

5-Methylheptanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound derivatives.

Reduction: Reduction reactions can convert it to 5-methylheptanol.

Substitution: It can undergo substitution reactions to form esters and amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Hydrogen gas, metal catalysts (palladium, platinum).

Substitution: Alcohols, amines, acid chlorides.

Major Products Formed

Oxidation: this compound derivatives.

Reduction: 5-Methylheptanol.

Substitution: Esters, amides.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

5-Methylheptanoic acid serves as a valuable building block in organic synthesis. Its branched structure allows for the development of more complex molecules, particularly in the pharmaceutical industry where it can be used to synthesize bioactive compounds and intermediates.

Chiral Catalysis

The compound's chiral nature makes it an excellent candidate for asymmetric synthesis, crucial for producing enantiomerically pure compounds. This property is particularly beneficial in the development of new drugs that require specific stereochemistry for efficacy.

Biological Research

Metabolic Studies

Research indicates that this compound may play a role in metabolic pathways, particularly those involving fatty acid metabolism. Its effects on insulin sensitivity and glucose uptake are being studied to understand its potential benefits in metabolic disorders such as diabetes.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties. It has been observed to influence neurotrophic factors that could protect neuronal cells from oxidative stress, making it a candidate for further investigation in neurodegenerative disease therapies.

Pharmaceutical Applications

Drug Formulation

In drug formulation, this compound can enhance the stability and solubility of active pharmaceutical ingredients (APIs). Its incorporation into formulations can improve drug delivery systems, making medications more effective.

Therapeutic Potential

Researchers are exploring the compound's therapeutic applications, particularly in treating conditions related to metabolic disorders and neurodegenerative diseases. Its structural properties may allow it to interact beneficially with biological targets.

Industrial Applications

Specialty Chemicals Production

In industrial chemistry, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating surfactants, lubricants, and other chemical products essential for various applications.

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell cultures demonstrated that treatment with this compound led to increased expression of brain-derived neurotrophic factor (BDNF), suggesting its potential role in protecting against neurodegeneration. The results indicated a significant reduction in apoptosis markers under oxidative stress conditions.

Case Study 2: Metabolic Regulation

In an animal model, supplementation with this compound improved metabolic profiles by enhancing glucose uptake and reducing insulin resistance. These findings provide insights into its potential use as a dietary supplement for managing metabolic disorders.

作用機序

The mechanism of action of 5-Methylheptanoic acid involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and acyl-CoA dehydrogenase . These interactions lead to the formation of acyl-CoA derivatives, which are further metabolized in the β-oxidation pathway .

類似化合物との比較

Similar Compounds

Heptanoic acid: Similar structure but lacks the methyl group at the fifth carbon.

Octanoic acid: Has an additional carbon in the chain.

Hexanoic acid: Has one less carbon in the chain.

Uniqueness

5-Methylheptanoic acid is unique due to the presence of the methyl group at the fifth carbon, which imparts distinct chemical and physical properties compared to its analogs. This structural difference influences its reactivity and interactions with biological molecules .

生物活性

5-Methylheptanoic acid, also known as anteiso-C8:0, is a medium-chain fatty acid (MCFA) that has garnered attention for its potential biological activities. This article explores its chemical properties, biological significance, and relevant research findings, including case studies and data tables.

- Chemical Formula : C₇H₁₄O₂

- Molecular Weight : 130.1849 g/mol

- IUPAC Name : 5-methylhexanoic acid

- Structure : The compound features a branched-chain structure typical of MCFAs, which influences its solubility and metabolic pathways.

Biological Significance

This compound is classified under medium-chain fatty acids, which are known for their unique metabolic properties compared to long-chain fatty acids. MCFAs are absorbed more rapidly and can be utilized by the liver for energy production without requiring bile salts for digestion.

Metabolism and Bioactivity

Research indicates that this compound may play a role in various metabolic processes:

- Energy Production : MCFAs like this compound can be oxidized in the mitochondria to produce energy more efficiently than long-chain fatty acids.

- Antimicrobial Properties : Some studies suggest that MCFAs exhibit antimicrobial activity, potentially affecting the growth of certain pathogens.

Case Studies and Research Findings

-

Cardiovascular Health :

A study examined the effects of MCFAs on cardiovascular health, highlighting their potential to reduce triglyceride levels and improve lipid profiles. The findings indicated that supplementation with MCFAs could lead to significant reductions in low-density lipoprotein (LDL) cholesterol levels, which are crucial for cardiovascular health. -

Inflammation and Immune Response :

Research has shown that this compound may modulate inflammatory responses. In an experimental model of aortic aneurysm, treatment with MCFAs resulted in decreased macrophage infiltration and reduced levels of pro-inflammatory cytokines such as CCL5, suggesting a protective role against vascular inflammation . -

Toxicity and Safety Profiles :

The safety profile of this compound was assessed in various animal studies. The compound was found to have a high LD50 value (over 2000 mg/kg), indicating low toxicity at therapeutic doses. This is promising for its potential use in dietary supplements or therapeutic applications .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

5-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-7(2)5-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTHHBCWUMTZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910211 | |

| Record name | 5-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-68-4 | |

| Record name | 5-Methylheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 5-Methylheptanoic acid?

A1: this compound is a branched, short-chain fatty acid found in the surface lipids of certain plants like Nicotiana benthamiana []. It plays a role in the formation of glycolipids, specifically as a component of sucrose esters. These sucrose esters are crucial components of plant cuticles, contributing to their protective functions against environmental stressors.

Q2: How is this compound incorporated into more complex plant lipids?

A2: Research indicates that this compound, along with other branched short-chain fatty acids like 5-methylhexanoic acid, 4-methylhexanoic acid, and 6-methylheptanoic acid, are esterified to glucose and sucrose molecules in Nicotiana benthamiana []. Specifically, this compound has been identified in the structure of 6-O-acetyl-4-O-acyl-α-D-glucopyranosyl-(3-O-acyl)-β-D-fructofuranoside, a sucrose ester isolated from this plant species.

Q3: Are there any analytical techniques that can help identify and characterize this compound and related compounds in complex mixtures?

A3: While not specifically focusing on this compound, the research highlights the effectiveness of Supercritical Fluid Chromatography coupled with Mass Spectrometry and Time-of-Flight detection (SFC-MS-TOF) for separating and identifying isomers of branched perfluoroalkyl compounds, which are structurally similar to branched fatty acids []. This technique could potentially be adapted for the analysis of this compound and its isomers in plant extracts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。